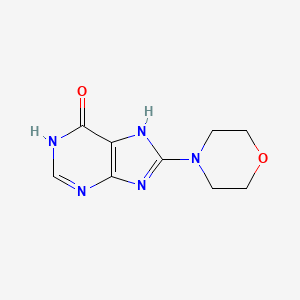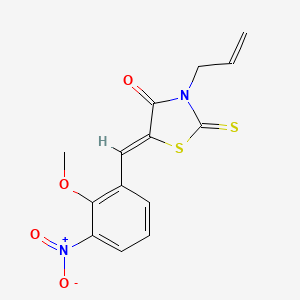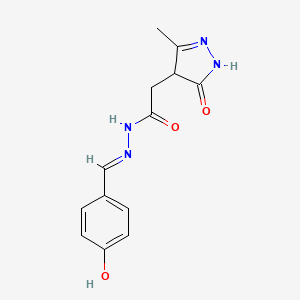![molecular formula C20H15BrN2O3 B6060200 5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B6060200.png)
5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound has shown promising results in various studies, making it a subject of interest for researchers.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide is not fully understood. However, studies have shown that it works by inhibiting certain enzymes and proteins that are involved in various biological processes. This inhibition leads to the disruption of these processes, which can result in the death of cancer cells or the inhibition of weed growth.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In plants, it has been shown to inhibit photosynthesis and disrupt the cell cycle.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide in lab experiments is its potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation is its potential toxicity. It is important for researchers to handle this compound with caution and follow proper safety protocols.
Zukünftige Richtungen
There are many future directions for the study of 5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide. One area of interest is its potential applications in the development of new cancer treatments. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in different types of cancer. Another area of interest is its potential as a herbicide. More research is needed to determine its effectiveness in controlling weed growth and its potential impact on the environment. Additionally, its potential applications in materials science are still being explored, and further studies are needed to determine its properties and potential uses in this field.
Synthesemethoden
The synthesis of 5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide involves a series of chemical reactions. The starting materials used in the synthesis are 5,6-dimethyl-2-benzoxazolylamine and 2-furoic acid. The reaction involves the formation of an amide bond between the two starting materials, followed by bromination to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anticancer properties and has been used in the development of cancer treatments. In agriculture, it has been tested as a potential herbicide due to its ability to inhibit the growth of weeds. In materials science, it has been used in the development of new materials with unique properties.
Eigenschaften
IUPAC Name |
5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O3/c1-11-8-15-17(9-12(11)2)26-20(23-15)13-4-3-5-14(10-13)22-19(24)16-6-7-18(21)25-16/h3-10H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHPUSGQTYKSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6060135.png)
![1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6060158.png)
![N-(4-methylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6060164.png)

![N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6060169.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(3-furoyl)piperidine](/img/structure/B6060175.png)
![N-[3-(butyrylamino)phenyl]-4-iodobenzamide](/img/structure/B6060179.png)
![5-methyl-2-(3-{[4-(4-thiomorpholinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-4-pyrimidinamine bis(trifluoroacetate)](/img/structure/B6060180.png)
![methyl 2-[({2-[(4-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B6060187.png)
![4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole](/img/structure/B6060197.png)



![5-{[8-methyl-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6060223.png)